molecular formula C12H16O3 B11717611 5-Cyclopropyl-1,2,3-trimethoxybenzene

5-Cyclopropyl-1,2,3-trimethoxybenzene

Cat. No.: B11717611
M. Wt: 208.25 g/mol
InChI Key: NAQHWLJZQJXFAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-1,2,3-trimethoxybenzene is an organic compound characterized by a benzene ring substituted with three methoxy groups at positions 1, 2, and 3, and a cyclopropyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-1,2,3-trimethoxybenzene typically involves the cyclopropylation of 1,2,3-trimethoxybenzene. One common method includes the reaction of 1,2,3-trimethoxybenzene with cyclopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-1,2,3-trimethoxybenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form cyclopropyl-substituted phenols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclopropyl-substituted phenols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-Cyclopropyl-1,2,3-trimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1,2,3-trimethoxybenzene is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

    1,3,5-Trimethoxybenzene: A compound with three methoxy groups at positions 1, 3, and 5, but lacking the cyclopropyl group.

    1,2,3-Trimethoxybenzene: Similar to 5-Cyclopropyl-1,2,3-trimethoxybenzene but without the cyclopropyl substitution.

Uniqueness: this compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

5-cyclopropyl-1,2,3-trimethoxybenzene

InChI

InChI=1S/C12H16O3/c1-13-10-6-9(8-4-5-8)7-11(14-2)12(10)15-3/h6-8H,4-5H2,1-3H3

InChI Key

NAQHWLJZQJXFAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.